

Chemical Identity of Axitinib Impurity 2

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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The term "**Axitinib Impurity 2**" refers to two distinct compounds in the available literature, as summarized in the table below.

Property	Nitroso Impurity 2 (6-Iodo-1-nitroso-1H-indazole)	Dimeric Impurity 2 (Axitinib Dimer)
Chemical Name	6-Iodo-1-nitroso-1H-indazole [1]	2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methyl-benzamide] [2]
CAS Number	Not Assigned (NA) [1]	1428728-83-9 [3] [2]
Molecular Formula	C ₇ H ₄ IN ₃ O [1]	C ₄₄ H ₃₆ N ₈ O ₂ S ₂ [3] [2]
Molecular Weight	273.0 g/mol [1]	772.95 g/mol [3] [2]
Supplier	SynZeal [1]	TLC Standards / Toref Standards [3] [2]
Primary Use	Reference standard for analytical method development and validation, ANDA submissions [1]	Impurity reference standard [2]

Application Notes and Protocol for LC-MS/MS Analysis

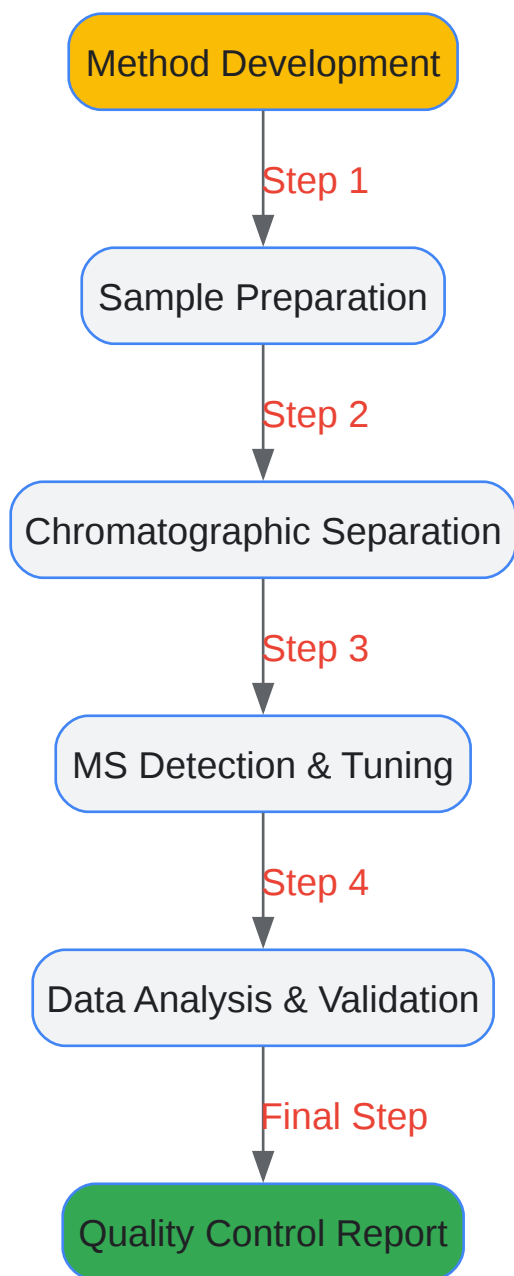
The following protocol is a synthesis of general LC-MS/MS principles for impurity analysis [4] and specific data related to Axitinib [5]. It can be adapted for either form of Impurity 2.

Objective

To develop and validate a sensitive, robust, and reproducible LC-MS/MS method for the identification and quantification of **Axitinib Impurity 2** in pharmaceutical substances and products.

Experimental Design Workflow

The following diagram outlines the key stages of the analytical process:



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Materials and Reagents

- **Analytical Standards:** **Axitinib Impurity 2** (select based on the above differentiation) [1] [3] [2], Axitinib API [6].
- **Chemicals:** HPLC-grade Acetonitrile, Ammonium Formate, Formic Acid, or Trifluoroacetic Acid (TFA) [5] [7].
- **Solvents:** High-purity water, methanol.

- **Equipment:** LC-MS/MS system with electrospray ionization (ESI) and a triple quadrupole mass analyzer [5] [4].

Detailed Methodology

A. Sample Preparation

- **Stock Solution:** Accurately weigh **Axitinib Impurity 2** and dissolve in a suitable solvent to prepare a stock solution.
- **Working Solutions:** Dilute the stock solution serially with the mobile phase or a compatible solvent to prepare working standard solutions for calibration curves. A linear range of **0.5-10 ng/mL** for Axitinib-related analytes has been reported and can serve as a starting point [5].
- **Test Sample:** Prepare the Axitinib drug product or API sample at an appropriate concentration in the mobile phase.

B. LC-MS/MS Instrumentation and Conditions The table below consolidates parameters from the search results for method development.

Parameter	Reported Conditions for Axitinib Analysis	Considerations for Impurity 2
HPLC System	UPLC or HPLC system [5]	Standard system

| **Column** | Waters X-Bridge Phenyl (150 x 4.6 mm, 3.5 μm) [5] Zorbax C18 (50 mm x 4.6 mm, 5 μm) [7] | C18 or phenyl columns are suitable | | **Mobile Phase** | A: 0.1% TFA in Water [5] B: Acetonitrile [5] Alternative: 10mM Ammonium Formate : ACN (30:70 v/v) [7] | Use volatile buffers; adjust pH for ionization | | **Flow Rate** | Not specified; 0.87 mL/min reported for Axitinib [7] | Optimize for resolution and runtime | | **Injection Volume** | Not specified in results | Typically 5-20 μL | | **Ionization Mode** | Electrospray Ionization (ESI) [5] [4] | Standard for small molecules | | **Polarity Mode** | Positive (ESI+) [4] | Likely positive mode for nitroso/dimer impurities | | **Source Temperature** | 500°C [5] | Parameter to optimize | | **Nebulizer Gas** | 50 psi [5] | Parameter to optimize |

C. MS Method Development and Tuning

- **Direct Infusion:** Directly infuse a standard solution of Impurity 2 into the mass spectrometer to identify the optimal precursor ion, product ions, and fragmentation parameters [4].
- **Optimize Parameters:** Key parameters to optimize include:

- **Capillary Voltage:** For efficient spray formation [4].
- **Collision Energy (CE):** For fragmentation of the precursor ion into specific product ions [5].
- **Source Temperature and Desolvation Gas Flow:** To enhance ion formation and sensitivity [5].

Method Validation

The developed method should be validated as per ICH guidelines. The table below outlines key parameters and target criteria based on general practices and specific data for Axitinib [5] [7].

Validation Parameter	Recommended Protocol / Target	Reported Data for Axitinib
Linearity & Range	Prepare calibration curve with ≥ 6 concentration levels.	Linearity for Axitinib: 1-65 ng/mL ($r^2 > 0.99$) [7].
Precision (Repeatability)	RSD of $\leq 5\%$ for multiple injections.	Precision results within suitable limits [5].
Accuracy (Recovery)	Spike known amounts into placebo; recovery of 90-110%.	Mean recovery: 96.66% to 100.1% [7].
Limit of Quantification (LOQ)	Signal-to-noise ratio $\geq 10:1$.	LOQ for Axitinib: 1 ng/mL [7].
Limit of Detection (LOD)	Signal-to-noise ratio $\geq 3:1$.	LOD for Axitinib: 300 pg/mL [7].
Robustness	Deliberate variations in flow rate, mobile phase ratio, etc.	Evaluated as per protocol; system suitability tests passed [7].

Key Considerations for Researchers

- **Defining the Impurity:** The most critical first step is to confirm which "**Axitinib Impurity 2**" is relevant to your project, as their chemical structures and properties differ significantly [1] [3].
- **Ionization and Polarity:** The nitroso impurity may be amenable to positive ESI mode due to its aromatic nitrogen atoms [1] [4]. The dimeric impurity, with its complex structure, also requires careful optimization in positive mode.

- **Method Scope:** This protocol provides a foundational framework. You must experimentally optimize and fully validate the method for your specific instrument and application.

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